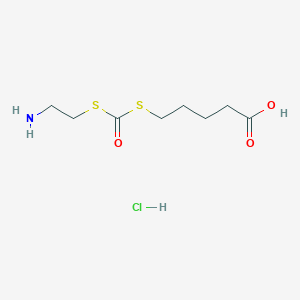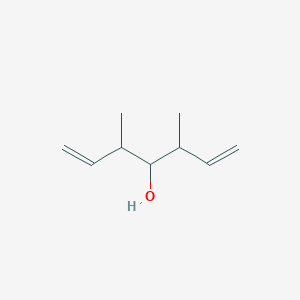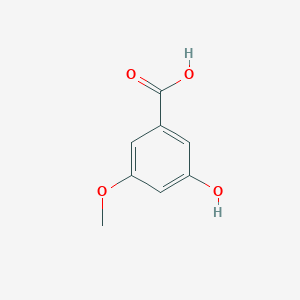
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRN7000,也称为α-半乳糖神经酰胺,是一种源自海洋海绵Agelas mauritianus的合成糖脂。它是蛋白质CD1d的强效特异性配体,被不变的自然杀伤T细胞识别。该化合物因其免疫刺激活性及其潜在的治疗应用而引起了极大的兴趣,特别是在免疫学和肿瘤学领域 .
准备方法
KRN7000的合成涉及多个步骤,从市售原料(如D-半乳糖和植物鞘氨醇)开始。一种实用且可扩展的方法使用糖基碘作为糖基供体。该程序总共涉及八个步骤,包括三个柱色谱纯化,以克级获得高纯度产物 . KRN7000的总体逆合成在所引用文章的方案1中显示 .
化学反应分析
KRN7000经历了各种化学反应,包括糖基化,这是其合成的关键步骤。已知该化合物与蛋白质CD1d相互作用,形成一种糖脂-蛋白质复合物,该复合物被不变的自然杀伤T细胞上的T细胞受体识别 . 这种相互作用导致免疫反应的激活,导致Th1(干扰素-γ)和Th2(白介素-4)细胞因子的释放 .
科学研究应用
KRN7000具有广泛的科学研究应用。它被广泛研究为不变的自然杀伤T细胞的配体,证明了免疫刺激活性以及抗肿瘤特性 . 该化合物用于开发新的CD1d结合自然杀伤T细胞配体作为疫苗佐剂。带有官能团的KRN7000类似物在缀合策略中用途广泛,形成高度定义的合成疫苗 . 此外,KRN7000已被证明可以预防脂多糖诱导的休克,并且在各种体内模型中表现出强大的抗肿瘤活性 .
作用机制
KRN7000通过与蛋白质CD1d结合来发挥其作用,CD1d将糖脂呈递给不变的自然杀伤T细胞。这种相互作用导致这些细胞的激活,导致产生不同的细胞因子,从而调节Th1 / Th2免疫反应平衡 . KRN7000激活不变的自然杀伤T细胞涉及免疫细胞的识别和激活机制,这有助于其在自身免疫性疾病和癌症中的潜在治疗应用 .
相似化合物的比较
KRN7000是α-半乳糖神经酰胺的合成衍生物,后者是从海洋海绵Agelas mauritianus中分离出来的 . 类似的化合物包括其他已被研究用于其免疫刺激特性的α-半乳糖神经酰胺类似物。KRN7000的独特之处在于它对不变的自然杀伤T细胞的强效和特异性激活,导致Th1和Th2细胞因子的释放 . 其他类似的化合物包括RGI-2001,它是一种含有KRN7000的脂质体制剂,以及各种KRN7000的羟基化类似物 .
属性
CAS 编号 |
19213-26-4 |
|---|---|
分子式 |
C8H16ClNO3S2 |
分子量 |
273.8 g/mol |
IUPAC 名称 |
5-(2-aminoethylsulfanylcarbonylsulfanyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3S2.ClH/c9-4-6-14-8(12)13-5-2-1-3-7(10)11;/h1-6,9H2,(H,10,11);1H |
InChI 键 |
BCVOAESRBBRLAW-UHFFFAOYSA-N |
SMILES |
C(CCSC(=O)SCCN)CC(=O)O.Cl |
规范 SMILES |
C(CCSC(=O)SCCN)CC(=O)O.Cl |
| 19213-26-4 | |
同义词 |
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercapt ovaleric acid, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)





![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)




